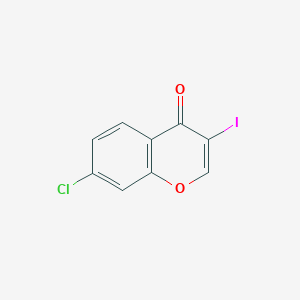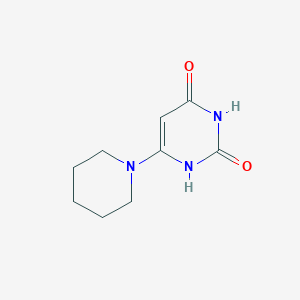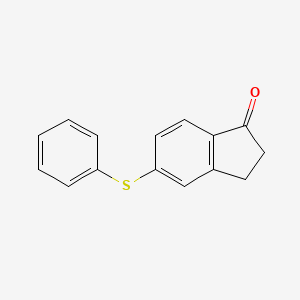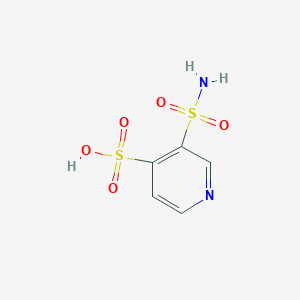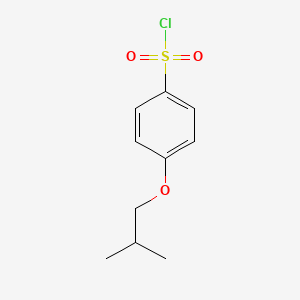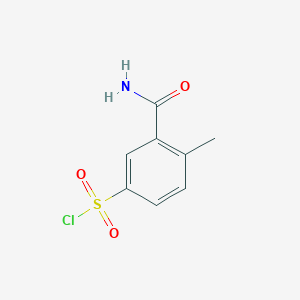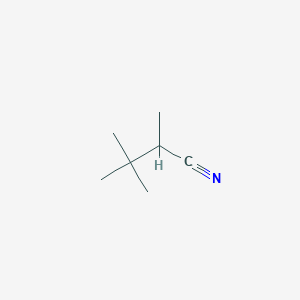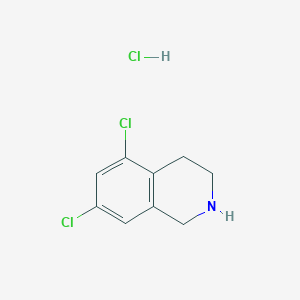
4-Phenylbenzoylacetonitrile
描述
4-Phenylbenzoylacetonitrile is a chemical compound with the CAS Number: 78443-35-3 and a molecular weight of 221.26 . It has a linear formula of C15H11NO . The compound is a cream solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.26 . It appears as a cream solid . The compound’s density is 1.128g/cm3, and it has a boiling point of 418.129ºC .作用机制
Target of Action
Benzoylacetonitriles, a class of compounds to which 4-phenylbenzoylacetonitrile belongs, have been evaluated for their anti-neuroinflammatory properties .
Mode of Action
It has been suggested that benzoylacetonitriles can suppress the activation of the nfκb pathway , which plays a crucial role in the regulation of immune response to infection. Inhibition of this pathway can potentially reduce inflammation, suggesting a possible mechanism of action for this compound .
Biochemical Pathways
Given its potential role in suppressing the nfκb pathway , it can be inferred that it may influence pathways related to inflammation and immune response.
Result of Action
Studies on benzoylacetonitriles suggest that they have broad anti-neuroinflammatory properties
属性
IUPAC Name |
3-oxo-3-(4-phenylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAJCNCPXHAXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506890 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78443-35-3 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions can 4-phenylbenzoylacetonitrile undergo?
A1: this compound is a versatile building block in organic synthesis. It readily undergoes cyclocondensation reactions with various cyclic ketones in the presence of ammonium acetate. [, , , ] For example, reacting it with cycloalkanones yields aryl-4 p-biphenylyl-2 cyano-3 cycloalceno[b]pyridines. [] This reaction highlights the compound's utility in constructing complex heterocyclic systems. Additionally, this compound derivatives, specifically 4-R1-benzylidene-4-phenylbenzoylacetonitriles, have shown promise in synthesizing unsymmetrically substituted 3,5-dicyano-1,4-dihydropyridines and 2-amino-4H-pyrans. [, ]
Q2: Are there any studies exploring the impact of substituents on the reactivity of this compound derivatives?
A2: Yes, research has explored how modifying the structure of this compound derivatives, specifically by introducing substituents at the 4-position of the benzylidene group (4-R1-benzylidene-4-phenylbenzoylacetonitriles), can influence their reactivity. [, ] These studies suggest that the nature of the R1 substituent can impact the reaction pathway and ultimately dictate the final product formed during cyclocondensation reactions.
Q3: What are the potential applications of the compounds synthesized using this compound?
A3: While the provided research focuses primarily on the synthesis and reaction mechanisms involving this compound, the resulting heterocyclic compounds, such as dihydropyridines and pyrans, are important structural motifs in medicinal chemistry. [, ] These structures often exhibit diverse biological activities and serve as crucial building blocks for developing novel pharmaceuticals and biologically active compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



